Vidofludimus

描述

Vidofludimus is under investigation in clinical trial NCT03722576 (this compound Calcium for Primary Sclerosing Cholangitis).

This compound is an orally bioavailable inhibitor of dihydroorotate dehydrogenase (DHODH), with potential anti-inflammatory, immunomodulating and anti-viral activities. Upon administration, this compound specifically targets, binds to and prevents the activation of DHODH. This prevents the fourth enzymatic step in de novo pyrimidine synthesis, leading to inhibition of transcriptional elongation, cell cycle arrest, and apoptosis in activated lymphocytes. DHODH inhibition also leads to metabolic stress in activated lymphocytes and inhibition of the release of proinflammatory cytokines including interleukin (IL)-17 (IL-17A and IL-17F) and interferon-gamma (IFNg), thereby reducing inflammation. In addition, DHODH inhibition may lead to host-based anti-viral activity against many viruses. DHODH, a mitochondrial enzyme that catalyzes the conversion of dihydroorotate (DHO) to orotate, is a key enzyme in pyrimidine de novo biosynthesis. Metabolically highly activated and rapidly proliferating lymphocytes and various virus infected cells require de novo synthesis to meet their needs for pyrimidines.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 7 investigational indications.

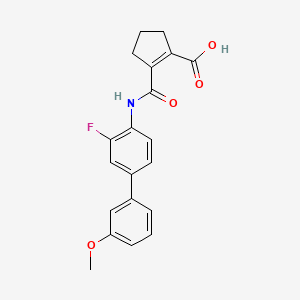

a dihydroorotate dehydrogenase inhibitor; structure in first source

属性

IUPAC Name |

2-[[2-fluoro-4-(3-methoxyphenyl)phenyl]carbamoyl]cyclopentene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO4/c1-26-14-5-2-4-12(10-14)13-8-9-18(17(21)11-13)22-19(23)15-6-3-7-16(15)20(24)25/h2,4-5,8-11H,3,6-7H2,1H3,(H,22,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPRDUGXOWVXZLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431325 | |

| Record name | Vidofludimus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717824-30-1 | |

| Record name | Vidofludimus | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=717824-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vidofludimus | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15446 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vidofludimus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Cyclopentene-1-carboxylic acid, 2-[[(3-fluoro-3'-methoxy[1,1'-biphenyl]-4-yl)amino]carbonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIDOFLUDIMUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y1PJ3VG81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vidofludimus as a Nurr1 Agonist in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nuclear receptor related 1 (Nurr1, also known as NR4A2) is a ligand-activated transcription factor pivotal for the development, maintenance, and survival of dopaminergic neurons.[1][2][3] Its dysregulation is implicated in several neurodegenerative diseases, including Parkinson's and Multiple Sclerosis (MS), making it a compelling therapeutic target.[2][4][5] However, the development of potent and selective Nurr1 agonists has been challenging.[5][6] Vidofludimus calcium (IMU-838), a clinically studied inhibitor of dihydroorotate dehydrogenase (DHODH), has been identified as a potent, direct-acting Nurr1 agonist.[4][5][7] This document provides a comprehensive technical overview of this compound's activity as a Nurr1 agonist in neuronal cells, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.

Quantitative Data: Potency and Selectivity

This compound demonstrates sub-micromolar potency in activating Nurr1 and exhibits high selectivity over other nuclear receptors, including the closely related NR4A family members, Nur77 and NOR1.[4][8]

Table 1: Potency of this compound as a Nurr1 Agonist

| Assay Format | Target | EC50 (μM) | Reference(s) |

|---|---|---|---|

| Gal4 Hybrid Reporter Gene Assay | Gal4-Nurr1 LBD | 0.4 ± 0.2 | [4][6][9] |

| Full-Length Monomer Assay | fl-Nurr1 on NBRE | 0.3 ± 0.1 | [4] |

| Full-Length Heterodimer Assay | fl-Nurr1/RXRα on DR5 | 0.4 ± 0.2 |[4] |

EC50 (Half-maximal effective concentration) values represent the concentration of this compound required to elicit 50% of the maximal response. LBD: Ligand Binding Domain; fl: full-length; NBRE: NGFI-B Response Element; DR5: Direct Repeat 5.

Table 2: Binding Affinity of this compound for Nurr1

| Method | Target | Kd (μM) | Reference(s) |

|---|

| Isothermal Titration Calorimetry (ITC) | Recombinant Nurr1 LBD | 0.7 |[4] |

Kd (Dissociation constant) indicates the binding affinity; a lower value signifies stronger binding.

Table 3: Selectivity Profile of this compound

| Target Receptor | EC50 (μM) | Selectivity vs. Nurr1 (Gal4) | Reference(s) |

|---|---|---|---|

| Nurr1 (NR4A2) | 0.4 ± 0.2 | 1x | [4][8] |

| Nur77 (NR4A1) | 3.1 ± 0.7 | ~7.8x | [4][6][8] |

| NOR1 (NR4A3) | 2.9 ± 0.9 | ~7.3x | [4][6][8] |

| PPARγ | > 10 | > 25x | [4][8] |

| Other Nuclear Receptors* | No significant activity at 10 µM | High |[4][8][9] |

*Tested receptors include THRα, RARα, PPARα, PPARδ, VDR, FXR, LXRα, and RXRα.[8]

Mechanism of Action and Signaling Pathway

This compound acts as a direct Nurr1 agonist through an allosteric mechanism.[10] It binds to a surface pocket on the Nurr1 ligand-binding domain (LBD), distinct from the canonical ligand-binding pocket which is thought to be empty.[10] This binding event induces conformational changes that lead to the dissociation of corepressor proteins and stabilization of an active receptor state, facilitating the recruitment of coactivators.[10][11]

As a transcription factor, activated Nurr1 can bind to DNA response elements (NBRE or DR5) as a monomer or as a heterodimer with the Retinoid X Receptor (RXR).[2][4] This binding initiates the transcription of a suite of target genes crucial for neuronal function and survival.[4][12] In dopaminergic neurons, these genes include Tyrosine Hydroxylase (TH) and Vesicular Monoamine Transporter 2 (VMAT2), which are essential for dopamine synthesis and transport.[8][13] Furthermore, Nurr1 activation upregulates neuroprotective factors like Brain-Derived Neurotrophic Factor (BDNF) and anti-apoptotic proteins such as BCL2.[6][14] In glial cells (microglia and astrocytes), Nurr1 activation suppresses the expression of pro-inflammatory and neurotoxic mediators, thereby providing indirect neuroprotection.[3][12][15]

Experimental Protocols

The following sections detail the key methodologies used to characterize this compound as a Nurr1 agonist.

Reporter Gene Assay for Nurr1 Activation

This assay quantitatively measures the ability of a compound to activate the Nurr1 transcription factor in a cellular context. A Gal4-hybrid system is commonly used, where the Nurr1 LBD is fused to the Gal4 DNA-binding domain.

-

Cell Line: Human Embryonic Kidney 293T (HEK293T) cells.[9][16]

-

Cell Culture: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Calf Serum (FCS), 1 mM sodium pyruvate, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C and 5% CO₂.[9][16]

-

Transfection:

-

HEK293T cells are seeded into 96-well plates at a density of 3 x 10⁴ cells per well.[9][16]

-

After 24 hours, the medium is replaced with Opti-MEM.

-

Cells are transiently co-transfected using a lipid-based reagent like Lipofectamine LTX with three plasmids:[16]

-

An expression plasmid for the Gal4-Nurr1-LBD fusion protein.

-

A reporter plasmid containing a luciferase gene downstream of a Gal4 upstream activation sequence (e.g., pFR-Luc).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-SV40).[16]

-

-

-

Compound Treatment:

-

Data Acquisition and Analysis:

-

Luciferase activity (both Firefly and Renilla) is measured using a luminometer and a dual-luciferase assay system.[16]

-

Firefly luminescence is normalized to Renilla luminescence to calculate Relative Light Units (RLUs).

-

Fold activation is determined by dividing the RLU of treated cells by the RLU of vehicle-treated cells.

-

EC50 values are calculated by fitting the dose-response data to a four-parameter variable slope equation.[16]

-

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the binding affinity (Kd), stoichiometry, and thermodynamics of a ligand binding to a protein.

-

Instrumentation: An ITC instrument (e.g., Affinity ITC).[8]

-

Sample Preparation:

-

Protein: Recombinant human Nurr1 Ligand Binding Domain (LBD) is purified and dialyzed into a specific ITC buffer. The protein concentration is precisely determined.

-

Ligand: this compound is dissolved in the same ITC buffer to avoid heat artifacts from buffer mismatch.

-

-

Experimental Procedure:

-

The sample cell of the calorimeter is filled with the Nurr1 LBD solution (e.g., 15-30 µM).[11][16]

-

The injection syringe is filled with the this compound solution (e.g., 100 µM).[11][16]

-

A series of small, sequential injections of this compound are made into the sample cell containing the Nurr1 LBD.

-

The heat released or absorbed during each injection is measured by the instrument.

-

-

Data Analysis:

-

The raw data (power vs. time) is integrated to obtain the heat change per injection (kcal/mol).

-

A binding isotherm is generated by plotting the heat change against the molar ratio of ligand to protein.

-

This curve is fitted to a binding model (e.g., one-site binding) to determine the dissociation constant (Kd).[4]

-

References

- 1. Multiple signaling pathways regulate the transcriptional activity of the orphan nuclear receptor NURR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Critical Role of Nurr1 as a Mediator and Therapeutic Target in Alzheimer’s Disease-related Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Immunic Announces That this compound Calcium Acts as Potent Nurr1 Activator, Reinforcing Neuroprotective Potential in Multiple Sclerosis [prnewswire.com]

- 6. neurologylive.com [neurologylive.com]

- 7. Immunic Announces That this compound Calcium Acts as Potent Nurr1 Activator, Reinforcing Neuroprotective Potential in Multiple Sclerosis - Immunic Therapeutics [imux.com]

- 8. imux.com [imux.com]

- 9. Development of a Potent Nurr1 Agonist Tool for In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural and mechanistic profiling of Nurr1 modulation by this compound enables structure-guided ligand design - ProQuest [proquest.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound Calcium - Immunic Therapeutics [imux.com]

- 13. The Transcription Factor NURR1 Exerts Concentration-Dependent Effects on Target Genes Mediating Distinct Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. filecache.investorroom.com [filecache.investorroom.com]

- 15. A Nurr1 pathway for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of Nurr1 agonists from amodiaquine by scaffold hopping and fragment growing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nurr1 Modulation Mediates Neuroprotective Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Vidofludimus Calcium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vidofludimus calcium (IMU-838) is an orally administered, next-generation small molecule immunomodulator under investigation for the treatment of chronic inflammatory and autoimmune diseases, particularly multiple sclerosis (MS). Its preclinical profile is distinguished by a novel, dual mechanism of action: the selective inhibition of dihydroorotate dehydrogenase (DHODH) and the activation of the nuclear receptor-related 1 (Nurr1) transcription factor. This dual action provides a complementary approach to treatment by targeting both inflammation and neurodegeneration. This guide details the preclinical pharmacology of this compound calcium, summarizing key in vitro and in vivo data, outlining experimental methodologies, and visualizing its core mechanisms of action.

Mechanism of Action

This compound calcium uniquely combines two distinct pharmacological activities: anti-inflammatory effects via DHODH inhibition and neuroprotective effects through Nurr1 activation.[1][2] This positions it as a promising therapeutic candidate designed to address both the relapse-driven and progressive components of neuro-autoimmune diseases.[3]

References

In-vitro Anti-inflammatory Effects of Vidofludimus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro anti-inflammatory properties of Vidofludimus (IMU-838), a novel oral immunomodulatory drug. This compound exhibits a dual mechanism of action, functioning as a potent inhibitor of dihydroorotate dehydrogenase (DHODH) and an activator of the nuclear receptor related 1 (Nurr1).[1] Its anti-inflammatory effects are primarily attributed to the inhibition of DHODH, a key enzyme in the de novo pyrimidine synthesis pathway. This targeted action preferentially affects highly proliferative cells with high metabolic demands, such as activated T and B lymphocytes, leading to a reduction in pro-inflammatory responses.[2][3][4]

Quantitative Data on In-vitro Activities

The following tables summarize the key quantitative data on the in-vitro bioactivities of this compound.

| Target/Activity | Parameter | Value | Cell/System | Notes |

| Dihydroorotate Dehydrogenase (DHODH) Inhibition | IC50 | 160 nM | Recombinant human DHODH | This compound is reported to be 2.6 times more potent than teriflunomide in inhibiting human DHODH.[5][6] |

| Nurr1 Activation | EC50 | 0.4 µM | Gal4 hybrid reporter gene assay | Demonstrates a distinct mechanism of action in addition to DHODH inhibition. |

| Cytokine Release Inhibition (general) | IC50 | ~5–8 μM | Human lymphocytes | Represents the concentration range for inhibiting the release of various pro-inflammatory cytokines.[1] |

| IL-17 and IFN-γ Secretion | Qualitative | More efficacious than teriflunomide | Activated T-lymphocytes | Specific IC50 values are not detailed, but superior potency is noted.[5][6] |

| T-lymphocyte Proliferation | Qualitative | More efficacious than teriflunomide | Activated T-lymphocytes | Demonstrates a potent anti-proliferative effect on key immune cells.[5][6] |

Core Signaling Pathways and Mechanisms of Action

This compound exerts its anti-inflammatory effects through two primary, interconnected pathways: the inhibition of pyrimidine biosynthesis via DHODH and the modulation of inflammatory signaling cascades, including the JAK/STAT pathway.

DHODH-Mediated Pyrimidine Synthesis and its Inhibition by this compound

Activated lymphocytes undergo rapid proliferation, a process that requires a substantial supply of pyrimidines for DNA and RNA synthesis. These cells rely heavily on the de novo pyrimidine synthesis pathway, where DHODH is a rate-limiting enzyme. By inhibiting DHODH, this compound depletes the intracellular pyrimidine pool in these activated immune cells, leading to cell cycle arrest and reduced proliferation.

JAK/STAT3 Signaling Pathway Inhibition

This compound has been shown to attenuate the secretion of IL-17 from cytokine-stimulated murine splenocytes by inhibiting the STAT3 and NF-κB signaling pathways.[1] The JAK/STAT pathway is a critical signaling cascade for many pro-inflammatory cytokines. By reducing STAT3 activation, this compound can dampen the inflammatory response mediated by cytokines like IL-6 and IL-23, which are upstream activators of STAT3 and are implicated in autoimmune diseases.

Experimental Protocols

Detailed methodologies for key in-vitro experiments are provided below.

DHODH Inhibition Assay (Cell-free)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on recombinant human DHODH.

Protocol:

-

Enzyme Preparation: Use N-terminally truncated recombinant human DHODH enzyme.

-

Reaction Mixture: Prepare a reaction buffer containing a suitable electron acceptor (e.g., 2,6-dichloroindophenol) and the substrate dihydroorotate.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

Assay Procedure:

-

Add the DHODH enzyme to the reaction mixture.

-

Add the different concentrations of this compound or vehicle control.

-

Initiate the reaction by adding the substrate.

-

Monitor the reduction of the electron acceptor spectrophotometrically over time.

-

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.

T-Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of activated T-lymphocytes.

Protocol:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using density gradient centrifugation.

-

Cell Culture: Culture the PBMCs in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Stimulation and Treatment:

-

Plate the PBMCs in 96-well plates.

-

Add a mitogen, such as phytohaemagglutinin (PHA), to stimulate T-cell proliferation.

-

Concurrently, treat the cells with various concentrations of this compound or a vehicle control.

-

-

Proliferation Measurement: After a suitable incubation period (e.g., 72 hours), assess cell proliferation using a standard method such as:

-

BrdU incorporation assay: Measure the incorporation of 5-bromo-2'-deoxyuridine into newly synthesized DNA.

-

[³H]-thymidine incorporation assay: Measure the incorporation of radiolabeled thymidine into the DNA of proliferating cells.

-

-

Data Analysis: Compare the proliferation rates in this compound-treated wells to the vehicle-treated control wells to determine the inhibitory effect.

Cytokine Release Assay (PBMCs)

Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines by activated PBMCs.

Protocol:

-

Cell Preparation and Culture: Isolate and culture human PBMCs as described in the T-cell proliferation assay.

-

Stimulation and Treatment:

-

Plate the PBMCs and stimulate them with a suitable agent, such as PHA or lipopolysaccharide (LPS).

-

Simultaneously, treat the cells with different concentrations of this compound or a vehicle control.

-

-

Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), centrifuge the plates and collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentrations of specific cytokines (e.g., IL-17, IFN-γ, TNF-α, IL-6) in the supernatants using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

-

Data Analysis: Determine the percentage of cytokine inhibition at each this compound concentration compared to the stimulated control. Calculate the IC50 value for the inhibition of each cytokine.

Experimental Workflow

The following diagram illustrates a general workflow for the in-vitro assessment of the anti-inflammatory effects of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound inhibits colonic interleukin-17 and improves hapten-induced colitis in rats by a unique dual mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The antimicrobial drug pyrimethamine inhibits STAT3 transcriptional activity by targeting the enzyme dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The antimicrobial drug pyrimethamine inhibits STAT3 transcriptional activity by targeting the enzyme dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immunic, Inc. today announced the presentation of key data at the 40th Congress of the European Committee for Treatment and Research in Multiple Sclerosis (ECTRIMS) [imux.com]

- 6. Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Vidofludimus: A Technical Guide to its Dual-Mechanism Modulation of T-Cell and B-Cell Function

For Researchers, Scientists, and Drug Development Professionals

Abstract: Vidofludimus calcium (formerly IMU-838) is an investigational, orally administered small molecule drug representing a next-generation therapy for autoimmune diseases such as multiple sclerosis (MS) and inflammatory bowel disease (IBD).[1][2][3] Its therapeutic potential stems from a unique, dual mode of action: the selective inhibition of dihydroorotate dehydrogenase (DHODH) and the activation of the neuroprotective transcription factor, nuclear receptor-related 1 (Nurr1).[2][4][5] This guide provides an in-depth technical overview of this compound, focusing on its core mechanisms of T-cell and B-cell modulation, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound exerts its immunomodulatory effects through two distinct but complementary mechanisms.

1.1. Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The primary mechanism of this compound is the highly selective inhibition of DHODH, a key mitochondrial enzyme.[1][3][6]

-

Role of DHODH: DHODH is the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][7]

-

Selective Targeting of Activated Lymphocytes: Unlike most cell types which can utilize the pyrimidine salvage pathway, rapidly proliferating, metabolically active T and B lymphocytes rely heavily on the de novo pathway to meet their high demand for nucleotides.[6][7][8] By inhibiting DHODH, this compound induces metabolic stress specifically in these pathogenic, activated immune cells, leading to a reduction in their proliferation and effector functions, while leaving resting or normal-acting immune cells largely unaffected.[1][6][9][10] This targeted approach offers a selective immunomodulation rather than broad immunosuppression.[1]

1.2. Activation of Nuclear Receptor-Related 1 (Nurr1)

Uniquely, this compound also functions as a first-in-class activator of Nurr1, a transcription factor crucial for neuroprotection.[2][4][5]

-

Neuroprotective Functions: Nurr1 activation has been shown to mediate neuroprotective effects by acting on neurons, astrocytes, and microglia.[6][11] In glial cells, it reduces the production of pro-inflammatory cytokines and neurotoxic agents like reactive oxygen species (ROS) and nitric oxide.[6][11] In neurons, it promotes survival and differentiation.[6][11] This mechanism is particularly relevant for its potential application in neurodegenerative diseases like progressive MS.[2][5][12]

Below is a diagram illustrating the dual mechanism of this compound.

Caption: Dual mechanism of this compound.

Modulation of T-Cell Function

This compound potently modulates T-cell activity, which is central to the pathogenesis of many autoimmune diseases. Its effects are primarily centered on inhibiting the proliferation of pathogenic T-cells and suppressing their pro-inflammatory cytokine production.[13][14]

-

Inhibition of T-Cell Proliferation: this compound effectively inhibits the proliferation of activated T-lymphocytes.[13][14] Studies have shown it to be more efficacious in this regard than the first-generation DHODH inhibitor, teriflunomide.[13][14] The effect is dependent on the T-cell receptor (TCR) activation strength, with T-cells stimulated by high-affinity antigens being particularly sensitive.[15]

-

Suppression of Pro-inflammatory Cytokines: The drug strongly inhibits the secretion of key pathogenic cytokines, including Interferon-gamma (IFN-γ) and Interleukin-17 (IL-17).[7][13][14] This indicates a direct impact on the function of Th1 and Th17 cells, which are critical drivers of autoimmune pathology. This cytokine inhibition is achieved independently of its anti-proliferative effects through the inhibition of STAT3 and NF-κB activation.[16]

The diagram below illustrates the intervention of this compound in the T-cell activation pathway.

Caption: this compound intervention in T-cell activation.

Quantitative Data: T-Cell Modulation

| Parameter | Target/Cell Type | This compound Effect | Comparison | Reference |

| DHODH Inhibition | Human DHODH Enzyme | 2.6 times more potent | Compared to Teriflunomide | [13][14] |

| T-Cell Proliferation | Activated T-Lymphocytes | More efficacious inhibition | Compared to Teriflunomide | [13][14] |

| Cytokine Secretion | Stimulated Immune Cells | Potent inhibition of IL-17 | More potent than Teriflunomide | [13][14][17] |

| Cytokine Secretion | Stimulated Immune Cells | Potent inhibition of IFN-γ | More potent than Teriflunomide | [13][14][17] |

Modulation of B-Cell Function

Similar to its effects on T-cells, this compound modulates the activity of metabolically active B-cells, which play a crucial role in autoimmune diseases through antibody production and cytokine secretion.

-

Inhibition of B-Cell Proliferation: By blocking DHODH, this compound curtails the necessary supply of pyrimidines for rapidly dividing B-cells, thereby inhibiting their proliferation.[1][3][18]

-

Anti-Viral Effects: this compound has demonstrated a potent anti-viral effect, notably against Epstein-Barr virus (EBV).[3] It has been shown to reduce lytic EBV reactivation in B-cells, a mechanism of interest given the strong association between EBV and MS.[19][20]

The diagram below shows the point of this compound intervention in B-cell activation.

Caption: this compound intervention in B-cell activation.

Experimental Protocols & Methodologies

The following sections detail the methodologies for key assays used to characterize the immunomodulatory effects of this compound.

4.1. DHODH Enzyme Inhibition Assay

This assay directly measures the inhibitory activity of a compound on recombinant DHODH.

-

Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which serves as an electron acceptor. The rate of color change is proportional to enzyme activity.

-

Methodology:

-

Recombinant human DHODH is pre-incubated with varying concentrations of this compound (or control compound) in an assay buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 0.05% Triton X-100).[21][22]

-

The reaction is initiated by adding a substrate mixture containing L-dihydroorotic acid (the substrate) and DCIP.[22][23]

-

The decrease in absorbance at a specific wavelength (e.g., 600-650 nm) is measured over time using a microplate reader.[21][23]

-

The rate of reaction (enzyme velocity) is calculated from the linear phase of the absorbance curve.

-

Percentage inhibition is calculated relative to a vehicle control (e.g., DMSO), and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.[23]

-

4.2. T-Cell and B-Cell Proliferation Assays

These assays quantify the effect of this compound on the proliferation of immune cells following stimulation.

-

Principle: A fluorescent tracking dye, such as Carboxyfluorescein Succinimidyl Ester (CFSE), is used to label cells. With each cell division, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity. This dilution can be measured by flow cytometry.[24][25]

-

Methodology:

-

Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood, or specific T-cell or B-cell populations are enriched.

-

Labeling: Cells are labeled with CFSE dye according to the manufacturer's protocol.

-

Culture and Stimulation: Labeled cells are cultured in 96-well plates in the presence of various concentrations of this compound or a vehicle control.

-

Incubation: Cells are incubated for a period sufficient to allow for several rounds of division (typically 3-5 days for T-cells).[24]

-

Flow Cytometry Analysis: Cells are harvested and analyzed by flow cytometry. The fluorescence intensity of the CFSE dye is measured. Proliferating cells are identified as distinct peaks with successively lower fluorescence.

-

Data Analysis: The percentage of divided cells or a proliferation index is calculated to determine the inhibitory effect of this compound.

-

The workflow for a typical cell proliferation assay is visualized below.

Caption: Workflow for a CFSE-based proliferation assay.

4.3. Cytokine Secretion Assays (ELISA / ELISPOT)

These methods are used to measure the production of specific cytokines (e.g., IFN-γ, IL-17) by immune cells.

-

Principle (ELISA): Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of a specific cytokine in the cell culture supernatant.

-

Methodology (ELISA):

-

Immune cells are cultured and stimulated as described in the proliferation assay, in the presence of this compound.

-

After an appropriate incubation period (e.g., 48-72 hours), the culture supernatant is collected.

-

The supernatant is added to a microplate pre-coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

-

A second, detection antibody (conjugated to an enzyme) is added, followed by a substrate that produces a measurable colorimetric signal.

-

The signal intensity is read by a plate reader and the cytokine concentration is determined by comparison to a standard curve.

-

Summary and Conclusion

This compound calcium is a promising oral immunomodulator that targets the core drivers of autoimmune pathology through a selective, dual mechanism of action. By inhibiting DHODH, it effectively curtails the proliferation and pro-inflammatory functions of pathogenic, metabolically activated T and B lymphocytes.[1][13] This is complemented by a neuroprotective effect mediated through the activation of Nurr1, offering a potential advantage in treating neurodegenerative conditions like progressive MS.[2][5] Preclinical and clinical data have demonstrated its superior potency in inhibiting T-cell proliferation and cytokine secretion compared to first-generation DHODH inhibitors.[13][14] The detailed methodologies provided herein serve as a guide for researchers to further investigate and understand the nuanced role of this compound in modulating the adaptive immune response.

References

- 1. What is this compound calcium used for? [synapse.patsnap.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. This compound calcium | MS Trust [mstrust.org.uk]

- 4. Immunic Announces this compound Calcium Reduced Risk of Disability Worsening by 30% in Primary Progressive Multiple Sclerosis Patients from Phase 2 CALLIPER Trial [imux.com]

- 5. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

- 6. This compound Calcium - Immunic Therapeutics [imux.com]

- 7. Safety, Tolerability and Pharmacokinetics of this compound calcium (IMU-838) After Single and Multiple Ascending Oral Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A double‐blind, randomized, placebo‐controlled phase 2 trial evaluating the selective dihydroorotate dehydrogenase inhibitor this compound calcium in relapsing‐remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunic, Inc. Announces That Oral Treatment IMU-838 Shows Evidence of Clinical Activity in Moderate COVID-19 in Phase 2 CALVID-1 Trial - Immunic Therapeutics [imux.com]

- 10. Immunic, Inc. Announces Enrollment of First Patient in its Phase 3 ENSURE Program of this compound calcium (IMU-838) in Relapsing Multiple Sclerosis [prnewswire.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 13. This compound calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. imux.com [imux.com]

- 16. This compound inhibits colonic interleukin-17 and improves hapten-induced colitis in rats by a unique dual mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phase-2 Study with this compound Calcium (IMU838): A Classification - MS-Docblog% [ms-docblog.de]

- 18. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 19. Immunic Announces First Patient Enrolled in Investigator-Sponsored Phase 2 Clinical Trial of this compound Calcium in Patients with Post COVID Syndrome - BioSpace [biospace.com]

- 20. Immunic Presents Key this compound Calcium Data at the 40th Congress of ECTRIMS, Highlighting Its Therapeutic Potential in Multiple Sclerosis [prnewswire.com]

- 21. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. promab.com [promab.com]

- 26. axelabio.com [axelabio.com]

- 27. researchgate.net [researchgate.net]

Vidofludimus Calcium: A Technical Overview of its Antiviral Activity Against Epstein-Barr Virus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vidofludimus calcium (formerly IMU-838) is an orally administered small molecule inhibitor of the host enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3] While primarily being investigated for autoimmune diseases such as multiple sclerosis (MS) and inflammatory bowel disease, this compound calcium exhibits broad-spectrum antiviral activity.[1][3][4] This is attributed to its targeted action on the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including activated lymphocytes and virus-infected host cells.[1][5] There is a growing body of preclinical evidence demonstrating its potent activity against Epstein-Barr virus (EBV), a ubiquitous herpesvirus linked to various malignancies and suspected to be a contributing factor in autoimmune diseases like MS.[1][4][6][7] This technical guide provides an in-depth analysis of the available data on this compound calcium's anti-EBV activity, its mechanism of action, and the experimental protocols used to ascertain its efficacy.

Core Mechanism of Action

This compound calcium's primary mechanism of action is the selective inhibition of DHODH, a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[5] This pathway is crucial for the synthesis of pyrimidine nucleotides (uridine and cytidine), which are essential for DNA and RNA synthesis.

Highly metabolically active cells, such as activated T and B lymphocytes and virus-infected cells, have a high demand for pyrimidines to support rapid proliferation and viral replication.[1][2][8] By inhibiting DHODH, this compound calcium depletes the intracellular pyrimidine pool in these specific cell populations. This induces metabolic stress, leading to a cytostatic effect on activated immune cells and the inhibition of viral replication, which is highly dependent on host cell machinery.[1][5][7] Normal, non-proliferating cells are less affected as they can rely on the pyrimidine salvage pathway.[5] This selective action contributes to the drug's favorable safety profile.[2]

In addition to its DHODH-mediated effects, this compound calcium is also an activator of the nuclear receptor related 1 (Nurr1), a transcription factor associated with neuroprotective properties.[1][2][9] This dual mechanism, combining anti-inflammatory, antiviral, and neuroprotective effects, makes it a unique candidate for diseases like MS where both viral triggers and neurodegeneration are implicated.[1][6]

References

- 1. Unexpected patterns of Epstein–Barr virus transcription revealed by a High throughput PCR array for absolute quantification of viral mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brightspotcdn.byu.edu [brightspotcdn.byu.edu]

- 3. filecache.investorroom.com [filecache.investorroom.com]

- 4. Quantitative Studies of Epstein-Barr Virus-Encoded MicroRNAs Provide Novel Insights into Their Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of an Improved Epstein-Barr Virus (EBV) Neutralizing Antibody Assay to Facilitate Development of a Prophylactic gp350-Subunit EBV Vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Calcium - Immunic Therapeutics [imux.com]

- 7. Safety and Efficacy of this compound Calcium in Patients Hospitalized with COVID-19: A Double-Blind, Randomized, Placebo-Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacologic Activation of Lytic Epstein-Barr Virus Gene Expression without Virion Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. imux.com [imux.com]

The Genesis of Vidofludimus: A Technical Chronicle of its Early Discovery and Development

For Immediate Release

Planegg-Martinsried, Germany – This technical guide provides an in-depth exploration of the early discovery and development of Vidofludimus (formerly known as 4SC-101), a novel oral immunomodulatory agent. Developed by Immunic, Inc., this compound has emerged as a promising therapeutic candidate for autoimmune diseases, most notably multiple sclerosis (MS), owing to its unique dual mechanism of action. This document, intended for researchers, scientists, and drug development professionals, details the preclinical and early clinical journey of this compound, presenting key quantitative data, experimental methodologies, and the signaling pathways it modulates.

This compound was initially developed by 4SC AG before its acquisition by Immunic Therapeutics in 2016.[1] It is a potent, second-generation inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[2][3] This pathway is crucial for the proliferation of rapidly dividing cells, such as activated lymphocytes, which are central to the pathogenesis of autoimmune diseases.[4] More recently, a second mechanism of action was discovered: the activation of the nuclear receptor-related 1 (Nurr1) transcription factor, which is associated with neuroprotective effects.[1][5]

Preclinical Discovery and Characterization

The initial development of this compound, then designated 4SC-101, focused on its potent and selective inhibition of DHODH. This mechanism of action is designed to induce metabolic stress in hyperactive T and B lymphocytes, thereby modulating the inflammatory response without causing broad immunosuppression.[4][6]

In Vitro Efficacy

This compound demonstrated potent inhibition of human DHODH with a reported IC50 of 134 nM.[7] Comparative studies revealed that this compound is 2.6 times more potent at inhibiting human DHODH than the first-generation DHODH inhibitor, teriflunomide.[8][9] Interestingly, the inhibitory potency of this compound showed species-specificity, being 7.5-fold and 64.4-fold less potent against rat and mouse DHODH, respectively, compared to human DHODH.[8][9]

Table 1: In Vitro DHODH Inhibition

| Target | IC50 (nM) | Comparative Potency |

| Human DHODH | 134[7] | 2.6x more potent than teriflunomide[8][9] |

| Rat DHODH | - | 7.5x less potent than on human DHODH[8][9] |

| Mouse DHODH | - | 64.4x less potent than on human DHODH[8][9] |

Preclinical Animal Models

The efficacy of this compound was evaluated in a rat model of experimental autoimmune encephalomyelitis (EAE), a standard preclinical model for multiple sclerosis. Oral administration of this compound resulted in a dose-dependent reduction in the cumulative disease scores.[8][9] In these studies, this compound was shown to attenuate disease severity, reduce immune cell infiltration into the central nervous system, and decrease the number of pathogenic T cells producing pro-inflammatory cytokines such as IL-17A, GM-CSF, and IFNγ.[10]

Clinical Development: Phase 1 Studies

The calcium salt of this compound, IMU-838, was advanced into clinical development. Two Phase 1 studies, a single ascending dose (SAD) and a multiple ascending dose (MAD) study, were conducted in healthy male subjects to evaluate the safety, tolerability, and pharmacokinetics of an oral formulation.[1][8]

The studies revealed that this compound is well-absorbed orally, with dose-proportional pharmacokinetics.[1][8] The presence of food did not significantly impact its absorption.[1][8] A key finding was the geometric mean plasma half-life of approximately 30 hours at steady state, which supports a once-daily dosing regimen.[1][8][9] Steady-state concentrations were typically reached within 6 to 8 days of daily dosing.[1][8] The accumulation factor following multiple doses was approximately 2.[1][8]

Table 2: Phase 1 Pharmacokinetic Parameters of this compound Calcium (IMU-838)

| Parameter | Value | Reference |

| Half-life (t½) | ~30 hours at steady state | [1][8][9] |

| Time to Steady State | 6-8 days | [1][8] |

| Accumulation Factor | ~2 | [1][8] |

| Food Effect | No significant impact on absorption | [1][8] |

| Dose Proportionality | Yes | [1][8] |

Early Clinical Efficacy: Phase 2 Trials in Multiple Sclerosis

The promising preclinical and Phase 1 data led to the initiation of Phase 2 clinical trials to evaluate the efficacy and safety of this compound in patients with relapsing-remitting multiple sclerosis (RRMS).

The EMPhASIS Trial

The Phase 2 EMPhASIS trial (NCT03846219) was a multicenter, double-blind, placebo-controlled study that randomized patients with RRMS to receive one of two daily doses of this compound calcium (30 mg or 45 mg) or placebo for 24 weeks.[4][11] The primary endpoint was the cumulative number of combined unique active (CUA) MRI lesions.[4][11]

The trial demonstrated a statistically significant reduction in the number of CUA lesions in both this compound groups compared to placebo.[4][11] The 30 mg and 45 mg doses reduced the total number of active lesions by over 70% and 62% respectively, compared with placebo.[12]

Table 3: Key Efficacy Results from the EMPhASIS Trial (24 weeks)

| Endpoint | Placebo | This compound 30 mg | This compound 45 mg |

| Mean Cumulative CUA Lesions | 6.4[4] | - | 2.4[4] |

| Rate Ratio vs. Placebo (CUA Lesions) | - | 0.30 (p < 0.0001)[4] | 0.38 (p = 0.0002)[4] |

| Annualized Relapse Rate | 0.53[13] | 0.39[13] | 0.48[13] |

| Confirmed Disability Worsening (24 weeks) | 3.7%[14] | 1.6% (any dose)[14] | 1.6% (any dose)[14] |

The CALLIPER Trial

The Phase 2 CALLIPER trial (NCT04495099) was designed to investigate the efficacy and safety of this compound calcium in patients with progressive multiple sclerosis (PMS).[15][16] This trial enrolled patients with primary progressive MS (PPMS) and non-active secondary progressive MS (SPMS).[16] The primary endpoint was the annualized rate of brain volume change.[17] While the trial did not meet its primary endpoint, it showed a clinically meaningful 30% reduction in the relative risk of 24-week confirmed disability worsening in the PPMS population.[18]

Signaling Pathways and Experimental Workflows

The dual mechanism of action of this compound involves two distinct signaling pathways.

DHODH Inhibition Pathway

This compound inhibits the mitochondrial enzyme DHODH, which is a critical step in the de novo pyrimidine synthesis pathway. This selectively targets rapidly proliferating, metabolically active lymphocytes, leading to a reduction in the pro-inflammatory response.

Caption: DHODH Inhibition Pathway of this compound.

Nurr1 Activation Pathway

This compound also acts as an agonist for the nuclear receptor Nurr1. Activation of Nurr1 in microglia, astrocytes, and neurons is associated with neuroprotective effects, including the reduction of pro-inflammatory cytokines and the promotion of neuronal survival.

Caption: Nurr1 Activation Pathway of this compound.

Appendix: Experimental Protocols

DHODH Inhibition Assay

The in vitro DHODH inhibition assay is performed to determine the potency of compounds against the DHODH enzyme.

-

Reaction Mixture Preparation : A reaction mixture is prepared containing 50 µM decylubiquinone, 100 µM dihydroorotate, and 60 µM 2,6-dichloroindophenol in a buffer solution (50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0).[7]

-

Enzyme Addition : A specified amount of N-terminally truncated recombinant human DHODH enzyme is added to the reaction mixture. The amount of enzyme is adjusted to achieve a consistent reaction rate in the absence of an inhibitor.[19]

-

Inhibitor Addition : Varying concentrations of this compound are added to the reaction mixture to determine the IC50 value.[7]

-

Reaction Initiation and Measurement : The reaction is initiated by the addition of dihydroorotate. The decrease in absorbance at 600 nm is measured spectrophotometrically for 2 minutes at 30°C. This decrease corresponds to the reduction of 2,6-dichloroindophenol, which is coupled to the oxidation of dihydroorotate by DHODH.[7]

-

Data Analysis : The IC50 value, the concentration of the inhibitor required for 50% inhibition of enzyme activity, is calculated from the dose-response curve.[7]

Caption: DHODH Inhibition Assay Workflow.

Rat Experimental Autoimmune Encephalomyelitis (EAE) Model

The rat EAE model is an established in vivo model for studying the pathophysiology of multiple sclerosis and for evaluating potential therapeutics.

-

Induction of EAE : Female DA (Dark Agouti) rats are immunized with an emulsion containing whole rat spinal cord homogenate and Complete Freund's Adjuvant.[20]

-

Clinical Scoring : Following immunization, the rats are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).[5]

-

Treatment Administration : Once the animals reach a predetermined clinical score (e.g., ≥1), they are randomized into treatment groups and receive daily oral doses of this compound, vehicle control, or a positive control (e.g., leflunomide).[5]

-

Efficacy Evaluation : The primary efficacy endpoint is the cumulative disease score over the treatment period. Body weight is also monitored as a measure of general health.[5]

Peripheral Blood Mononuclear Cell (PBMC) Proliferation and Cytokine Release Assay

This in vitro assay assesses the effect of a compound on the proliferation and cytokine production of immune cells.

-

PBMC Isolation : PBMCs are isolated from whole blood of healthy human donors using density gradient centrifugation (e.g., with Ficoll).[21]

-

Cell Culture and Stimulation : Isolated PBMCs are cultured in appropriate media and stimulated with a mitogen, such as phytohemagglutinin (PHA), to induce proliferation and cytokine production.[7][22]

-

Compound Treatment : The stimulated PBMCs are treated with varying concentrations of this compound.

-

Proliferation Measurement : Cell proliferation is assessed using methods such as BrdU incorporation or other colorimetric assays.[22]

-

Cytokine Measurement : The concentration of cytokines (e.g., IL-17, IFN-γ) in the cell culture supernatant is measured using techniques like ELISA or multiplex bead-based assays.[7][22]

References

- 1. Safety, Tolerability and Pharmacokinetics of this compound calcium (IMU-838) After Single and Multiple Ascending Oral Doses in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. medkoo.com [medkoo.com]

- 4. A double‐blind, randomized, placebo‐controlled phase 2 trial evaluating the selective dihydroorotate dehydrogenase inhibitor this compound calcium in relapsing‐remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. imux.com [imux.com]

- 7. selleck.co.jp [selleck.co.jp]

- 8. Safety, Tolerability and Pharmacokinetics of this compound calcium (IMU-838) After Single and Multiple Ascending Oral Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Immunic, Inc. today announced the presentation of key data at the 40th Congress of the European Committee for Treatment and Research in Multiple Sclerosis (ECTRIMS) [imux.com]

- 11. A double-blind, randomized, placebo-controlled phase 2 trial evaluating the selective dihydroorotate dehydrogenase inhibitor this compound calcium in relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. neurology.org [neurology.org]

- 14. neurology.org [neurology.org]

- 15. neurologylive.com [neurologylive.com]

- 16. Immunic Presents Data From Phase 2 CALLIPER and CALVID-1 Trials of this compound Calcium at the ACTRIMS Forum 2024 [imux.com]

- 17. Immunic Completes Enrollment of Its Phase 2 CALLIPER Trial of this compound Calcium in Progressive Multiple Sclerosis [prnewswire.com]

- 18. Immunic Announces this compound Calcium Reduced Risk of Disability Worsening by 30% in Primary Progressive Multiple Sclerosis Patients from Phase 2 CALLIPER Trial [imux.com]

- 19. imux.com [imux.com]

- 20. m.youtube.com [m.youtube.com]

- 21. revvity.com [revvity.com]

- 22. Increasing robustness of in vitro assay for immnosuppressive effect of mesenchymal stromal/stem cells: The role of inflammatory cytokine production by peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Vidofludimus in Pyrimidine Biosynthesis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vidofludimus (IMU-838) is an orally available, second-generation small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the proliferation of highly activated lymphocytes, which are implicated in the pathogenesis of various autoimmune diseases. By selectively targeting DHODH, this compound exerts a cytostatic effect on metabolically active T and B cells, leading to potent anti-inflammatory and immunomodulatory effects. Furthermore, this compound exhibits a dual mechanism of action by also activating the nuclear receptor related 1 (Nurr1), a transcription factor with neuroprotective properties. This technical guide provides an in-depth overview of the core mechanism of this compound, focusing on its role in pyrimidine biosynthesis inhibition, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Introduction to this compound

This compound is a novel immunomodulatory drug with a distinct mechanism of action that sets it apart from first-generation DHODH inhibitors.[1] Its primary mode of action is the highly selective inhibition of DHODH, a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines.[2][3] This pathway is essential for the synthesis of DNA and RNA, and thus for the proliferation of rapidly dividing cells, including activated T and B lymphocytes.[4] Resting or memory immune cells, in contrast, primarily utilize the pyrimidine salvage pathway and are therefore less affected by DHODH inhibition.[2] This selectivity for hyperactivated immune cells allows for a targeted immunomodulation without causing broad immunosuppression.[5]

In addition to its primary mechanism, this compound has been identified as a potent activator of Nurr1, a transcription factor crucial for the development, maintenance, and survival of dopaminergic neurons.[6][7][8] This dual functionality suggests a potential for both anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of autoimmune diseases with a neurological component, such as multiple sclerosis.[5][6]

The Pyrimidine Biosynthesis Pathway and DHODH Inhibition

The de novo pyrimidine biosynthesis pathway is a fundamental metabolic process that generates the pyrimidine nucleotides required for nucleic acid synthesis. The pathway begins with the formation of carbamoyl phosphate and proceeds through a series of enzymatic steps to produce uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.

As depicted in Figure 1, Dihydroorotate Dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate. This compound acts as a potent inhibitor of this enzyme, thereby blocking the synthesis of orotate and subsequent pyrimidine nucleotides. This leads to a depletion of the pyrimidine pool necessary for DNA and RNA synthesis in rapidly proliferating cells.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory and Activating Potency of this compound

| Parameter | Target/Assay | Value | Reference |

| IC50 | Human DHODH | 134 nM | [9] |

| IC50 | Human DHODH | 160 nM | [10][11] |

| IC50 | T-cell proliferation | 11.8 µM | [11] |

| IC50 | Cytokine (IL-17, IFN-γ) release in human lymphocytes | ~5–8 μM | [4] |

| EC50 | Anti-SARS-CoV-2 activity (Vero cells) | 7.6 µM | [11] |

| EC50 | Nurr1 activation (Gal4 hybrid reporter gene assay) | 0.4 (±0.2) µM | [7] |

| Kd | Binding to Nurr1 | 0.7 µM | [10] |

Table 2: Comparative Potency of this compound

| Comparison | Fold Difference | Reference |

| This compound vs. Teriflunomide (inhibition of human DHODH) | 2.6x more potent | [12][13] |

| Human DHODH vs. Rat DHODH inhibition by this compound | 7.5x more potent on human | [12][13] |

| Human DHODH vs. Mouse DHODH inhibition by this compound | 64.4x more potent on human | [12][13] |

Table 3: Clinical Efficacy of this compound in Relapsing-Remitting Multiple Sclerosis (Phase 2 EMPhASIS Trial)

| Endpoint (at 24 weeks) | Placebo | This compound (30 mg) | This compound (45 mg) | Reference |

| Mean Cumulative Number of Combined Unique Active Lesions | 6.4 | 4.0 (70% reduction) | 2.4 (62% reduction) | [4] |

| Adjusted Mean Annualized Relapse Rate | 0.53 | 0.39 | 0.48 | [4] |

| Median Change in Serum Neurofilament Light Chain | +6.5% | -17.0% | -20.5% | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound's mechanism of action.

In Vitro DHODH Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on human DHODH.

Materials:

-

Recombinant human DHODH (N-terminally truncated)

-

Dihydroorotate (DHO)

-

Decylubiquinone

-

2,6-dichloroindophenol (DCIP)

-

This compound

-

Assay buffer: 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0

Procedure:

-

Prepare a standard assay mixture containing 50 µM decylubiquinone, 100 µM dihydroorotate, and 60 µM DCIP in the assay buffer.[9][12]

-

Adjust the concentration of the recombinant human DHODH enzyme to achieve an average reaction rate of approximately 0.2 AU/min in the absence of an inhibitor.[9][12]

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the DHODH enzyme and varying concentrations of this compound to a 96-well plate.[12]

-

Immediately measure the decrease in absorbance at 600 nm for 2 minutes using a spectrophotometer.[9][12]

-

Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Lymphocyte Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of activated human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs isolated from healthy volunteers

-

RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin

-

Phytohemagglutinin (PHA)

-

This compound

-

BrdU cell proliferation ELISA kit

Procedure:

-

Isolate PBMCs from whole blood using density gradient centrifugation.

-

Seed the PBMCs in a 96-well plate at a density of 1 x 105 cells/well in culture medium.

-

Stimulate the cells with PHA (e.g., 2 µg/mL) in the presence of various concentrations of this compound or vehicle control.[12]

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[12]

-

During the final hours of incubation, add BrdU to the wells to label proliferating cells.

-

Measure the incorporation of BrdU using a colorimetric ELISA according to the manufacturer's protocol.

-

Calculate the percentage of proliferation inhibition for each this compound concentration compared to the stimulated control.

-

Determine the IC50 value for T-cell proliferation.

Cytokine Secretion Assay

Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines from activated PBMCs.

Materials:

-

Human PBMCs

-

RPMI-1640 medium

-

PHA or other appropriate stimulant (e.g., PMA and ionomycin)

-

This compound

-

ELISA or Luminex-based kits for specific cytokines (e.g., IL-17, IFN-γ)

Procedure:

-

Isolate and culture PBMCs as described in the lymphocyte proliferation assay.

-

Stimulate the PBMCs with PHA in the presence of different concentrations of this compound.[1]

-

Incubate for 44 hours at 37°C.[1]

-

Collect the cell culture supernatants by centrifugation.

-

Measure the concentration of IL-17 and IFN-γ in the supernatants using specific ELISA or Luminex assays according to the manufacturer's instructions.

-

Analyze the dose-dependent effect of this compound on cytokine secretion.

Rat Experimental Autoimmune Encephalomyelitis (EAE) Model

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of multiple sclerosis.

Materials:

-

Female Dark Agouti (DA) rats

-

Rat spinal cord homogenate

-

Complete Freund's Adjuvant (CFA)

-

This compound

-

Vehicle control

-

Leflunomide (positive control)

Procedure:

-

Induce EAE in female DA rats by immunization with an emulsion of rat spinal cord homogenate and CFA.[12][14]

-

Monitor the rats daily for clinical signs of EAE, such as tail limpness, and hind limb paralysis, and assign a clinical score.[14]

-

Once an animal reaches a predefined clinical score (e.g., ≥1), randomize it into treatment groups: vehicle, this compound (e.g., 4, 20, 60 mg/kg), or leflunomide (e.g., 4 mg/kg).[12][14]

-

Continue daily clinical scoring and body weight measurements for the duration of the study.[14]

-

At the end of the study, sacrifice the animals and collect tissues (e.g., spinal cord) for histological analysis of inflammation and demyelination.

-

Compare the cumulative disease scores and other parameters between the treatment groups to assess the efficacy of this compound.

Conclusion

This compound is a promising, orally available immunomodulator with a well-defined mechanism of action centered on the inhibition of DHODH and the subsequent suppression of de novo pyrimidine biosynthesis. This targeted approach effectively curtails the proliferation of pathogenic, activated lymphocytes, which are key drivers of autoimmune diseases. The quantitative data from both in vitro and in vivo studies demonstrate its high potency and selectivity. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced effects of this compound and other DHODH inhibitors. The dual mechanism involving Nurr1 activation further enhances its therapeutic potential, suggesting a role in both immunomodulation and neuroprotection. As this compound progresses through clinical development, it holds the potential to become a valuable therapeutic option for a range of autoimmune and inflammatory disorders.

References

- 1. imux.com [imux.com]

- 2. Safety, Tolerability and Pharmacokinetics of this compound calcium (IMU-838) After Single and Multiple Ascending Oral Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety and Efficacy of this compound Calcium in Patients Hospitalized with COVID-19: A Double-Blind, Randomized, Placebo-Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A double‐blind, randomized, placebo‐controlled phase 2 trial evaluating the selective dihydroorotate dehydrogenase inhibitor this compound calcium in relapsing‐remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunic Presents Key this compound Calcium Data at the ACTRIMS Forum 2025 [imux.com]

- 6. This compound Calcium - Immunic Therapeutics [imux.com]

- 7. neurologylive.com [neurologylive.com]

- 8. Immunic Announces That this compound Calcium Acts as Potent Nurr1 Activator, Reinforcing Neuroprotective Potential in Multiple Sclerosis [prnewswire.com]

- 9. selleckchem.com [selleckchem.com]

- 10. imux.com [imux.com]

- 11. This compound calcium | DHODH inhibitor | Probechem Biochemicals [probechem.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Vidofludimus in In-Vitro Lymphocyte Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vidofludimus calcium (IMU-838) is an orally available, next-generation selective immunomodulator that targets the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, particularly activated lymphocytes. By inhibiting DHODH, this compound selectively targets hyperactive T and B cells, leaving other immune cells largely unaffected. This targeted action makes this compound a promising therapeutic candidate for autoimmune diseases such as multiple sclerosis. These application notes provide detailed protocols for assessing the in-vitro effects of this compound on lymphocyte proliferation.

Mechanism of Action

This compound exerts its immunomodulatory effects by inhibiting the mitochondrial enzyme DHODH. This enzyme catalyzes a rate-limiting step in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. Activated lymphocytes have a high demand for pyrimidines to support their clonal expansion. By blocking DHODH, this compound depletes the pyrimidine pool in these cells, leading to cell cycle arrest and a reduction in proliferation and pro-inflammatory cytokine production.

Data Presentation

The following table summarizes the quantitative data regarding the in-vitro efficacy of this compound.

| Parameter | Value | Cell Type | Assay Conditions | Reference | | :--- | :--- | :--- |

Application Notes and Protocols: Vidofludimus in the Experimental Autoimmune Encephalomyelitis (EAE) Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most extensively utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1] EAE models are crucial for investigating the pathophysiology of MS and for the preclinical evaluation of potential therapeutic agents.[2][3] The model recapitulates key features of MS, including central nervous system (CNS) inflammation, demyelination, axonal damage, and gliosis.[1][2] EAE can be induced in various animal species, with the C57BL/6 mouse being a commonly used strain for chronic progressive EAE, often induced by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide 35-55.[4][5]

Vidofludimus calcium (IMU-838) is an investigational oral small molecule drug for the treatment of autoimmune diseases, including MS.[4][6][7] It exhibits a dual mechanism of action by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH) and activating the nuclear receptor-related 1 (Nurr1).[3][4][6][7][8][9] This dual action provides both anti-inflammatory and potential neuroprotective effects, making it a promising candidate for MS therapy.[2][4][5][7]

These application notes provide detailed protocols for the induction of EAE in C57BL/6 mice and the administration of this compound in both prophylactic and therapeutic settings. Additionally, a summary of the quantitative data from preclinical studies is presented to aid in experimental design and data interpretation.

Mechanism of Action of this compound

This compound operates through a unique dual mechanism of action:

-

DHODH Inhibition: this compound is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[4][6][7][10] Rapidly proliferating cells, such as activated T and B lymphocytes, are highly dependent on this pathway for DNA and RNA synthesis.[7][10] By inhibiting DHODH, this compound selectively targets these activated immune cells, inducing metabolic stress and leading to a reduction in their proliferation and pro-inflammatory functions, without causing broad immunosuppression.[4][10] This targeted action is believed to reduce the inflammation in the CNS that is characteristic of MS.[10]

-

Nurr1 Activation: this compound also functions as an activator of the Nuclear receptor-related 1 protein (Nurr1).[3][4][6][7][8][9] Nurr1 is a transcription factor that plays a critical role in the development, maintenance, and survival of dopaminergic neurons.[11] Its activation is associated with neuroprotective effects, including the regulation of genes that enhance neuronal survival and reduce neurotoxic mediators produced by microglia and astrocytes.[12] This neuroprotective activity may help to mitigate the axonal damage and neurodegeneration seen in MS.[4]

The following diagram illustrates the dual signaling pathway of this compound:

Experimental Protocols

Protocol 1: Induction of Chronic EAE in C57BL/6 Mice with MOG35-55

This protocol describes the active induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).[4][10]

Materials:

-

Female C57BL/6 mice, 9-13 weeks old[6]

-

MOG35-55 peptide (synthesis grade)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Sterile Phosphate Buffered Saline (PBS)

-

Sterile syringes and needles (27G and 30G)

Procedure:

-

Acclimatization: Acclimate mice to the facility for at least 7 days prior to the start of the experiment.[13]

-

Antigen Emulsion Preparation:

-

On the day of immunization (Day 0), prepare an emulsion of MOG35-55 in CFA.

-

The final concentration of MOG35-55 should be 1-2 mg/mL and the final concentration of M. tuberculosis in the CFA should be 4-5 mg/mL.

-

To prepare the emulsion, mix equal volumes of the MOG35-55 solution in PBS and CFA.

-

Emulsify by repeatedly drawing the mixture into and out of a syringe until a thick, white emulsion is formed. A stable emulsion will not separate when a drop is placed on water.

-

-

Immunization (Day 0):

-

Second PTX Injection (Day 2):

-

Administer a second dose of 100-200 ng of PTX i.p. in 100 µL of sterile PBS.[9]

-

-

Clinical Scoring:

-

Beginning on day 7 post-immunization, monitor mice daily for clinical signs of EAE.

-

Use a standardized 0-5 scoring scale:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Complete hind limb paralysis

-

4: Hind limb and forelimb paralysis

-

5: Moribund or dead

-

-

Record the weight of each mouse daily.

-

The following diagram outlines the experimental workflow for EAE induction:

References

- 1. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]

- 2. Immunic, Inc. today announced the presentation of key data at the 40th Congress of the European Committee for Treatment and Research in Multiple Sclerosis (ECTRIMS) [imux.com]

- 3. imux.com [imux.com]

- 4. researchgate.net [researchgate.net]

- 5. Immunic, Inc., today announced the presentation of key data at ECTRIMS [imux.com]

- 6. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 7. neurologylive.com [neurologylive.com]

- 8. This compound calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. filecache.investorroom.com [filecache.investorroom.com]

- 10. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural and mechanistic profiling of Nurr1 modulation by this compound enables structure-guided ligand design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. imux.com [imux.com]

- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 14. Safety and Dose-Response of this compound Calcium in Relapsing Multiple Sclerosis: Extended Results of a Placebo-Controlled Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Vidofludimus in Primary Neuronal Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vidofludimus (IMU-838) is an orally available small molecule drug candidate with a dual mechanism of action, positioning it as a promising therapeutic for neuroinflammatory and neurodegenerative diseases.[1][2] It functions as a selective inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) and as a potent activator of the nuclear receptor-related 1 (Nurr1) transcription factor.[1][2][3] This dual activity confers both anti-inflammatory/antiviral and direct neuroprotective properties.[1][2][3]

The inhibition of DHODH curtails the proliferation of highly active immune cells, such as T and B lymphocytes, by limiting pyrimidine synthesis, thereby reducing neuroinflammation.[1] Concurrently, the activation of Nurr1 in neurons and glial cells promotes neuronal survival, differentiation, and function, while also suppressing the production of neurotoxic inflammatory mediators by microglia and astrocytes.[1][4] Preclinical studies have demonstrated the potential of this compound to enhance neuronal survival, upregulate neuroprotective genes, and reduce markers of neuronal damage.[5][6][7]

These application notes provide detailed protocols for the utilization of this compound in primary neuronal cell cultures to investigate its neuroprotective and anti-inflammatory effects.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Neuronal and Glial Cell Lines

| Cell Line | Assay | Treatment Conditions | Key Findings | Reference |

| SH-SY5Y (human neuroblastoma) | Cell Viability (Flow Cytometry) | 4-hour pretreatment with this compound, followed by 16-hour induction of apoptosis with 10 µg/mL 6-OHDA. | Significantly enhanced cell survival. | [7] |